4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Description
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1104926-91-1) is a heterocyclic compound featuring a fused thieno-pyrimidine scaffold with a carboxylic acid substituent at the 5-position. Its molecular formula is C₇H₄N₂O₃S (MW: 196.18 g/mol), and it is characterized by a planar aromatic system that facilitates interactions with biological targets, particularly enzymes and receptors . Its synthesis typically involves multistep reactions, including oxidation and cyclization steps, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Hydroxyl Derivatives: Formed from reduction reactions.
Substituted Thienopyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid involves the inhibition of specific bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD) . This enzyme is crucial for bacterial RNA processing, and its inhibition can lead to the disruption of bacterial protein synthesis . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Modifications and Bioactivity
- Carboxylic Acid Position: The 5-carboxylic acid group in the thieno-pyrimidine scaffold (main compound) enhances hydrogen-bonding interactions compared to 3-carboxylic acid derivatives (e.g., pyrazolo-thieno-pyrimidines), which may alter target specificity .
- Deuterated Analogues : Deuterium incorporation (e.g., 8-Ethyl-D5 derivative) reduces metabolic degradation, extending half-life in biological systems .
Biological Activity
Overview
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly as an antimicrobial agent. Its primary mechanism of action involves the inhibition of the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme, crucial for bacterial protein synthesis. This article explores its biological activity, synthesis methods, and potential applications in medicine.
The compound targets the TrmD enzyme, which is essential for the methylation of tRNA. By inhibiting this enzyme, 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid disrupts protein synthesis in bacteria, leading to reduced bacterial growth and viability.
Biochemical Pathways
- Target Enzyme : tRNA (Guanine37-N1)-methyltransferase (TrmD)
- Mode of Action : Inhibition of TrmD function
- Result : Disruption of protein synthesis in bacteria
Synthesis Methods
The synthesis of this compound typically involves the condensation of thiophene derivatives with pyrimidine precursors. A common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions, followed by cyclization to form the thienopyrimidine core.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid against various bacterial strains. The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. In vitro studies have demonstrated its ability to inhibit bacterial growth significantly .
Anticancer Activity
While primarily noted for its antimicrobial properties, preliminary studies suggest potential anticancer activity. Compounds structurally related to 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid have exhibited cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) in laboratory settings .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of derivatives related to 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid. Key findings include:
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Antimicrobial Activity :
- The compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus, with effective Minimum Inhibitory Concentrations (MIC) reported in various studies.
- It has also shown broad-spectrum activity against other clinically relevant pathogens.
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Anticancer Potential :
- Derivatives were tested for their cytotoxic effects on A549 cells with promising results indicating structure-dependent activity.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
